Product packaging for 5-ethynyl-1,3-benzothiazole(Cat. No.:CAS No. 1158749-23-5)

5-ethynyl-1,3-benzothiazole

Cat. No.: B6251606
CAS No.: 1158749-23-5
M. Wt: 159.2
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Description

5-Ethynyl-1,3-benzothiazole is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features the planar, electron-deficient benzothiazole core, a privileged scaffold known for its diverse biological activities and ability to interact with multiple biological targets . The ethynyl substituent at the 5-position provides a versatile handle for further synthetic modification via click chemistry, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. Benzothiazole derivatives are extensively investigated for their wide-ranging pharmacological properties, including potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . Several benzothiazole-based molecules, such as riluzole and pramipexole, have achieved clinical success, underscoring the therapeutic relevance of this scaffold . The incorporation of specific substituents, such as electron-withdrawing groups at the C-5 position, has been shown to enhance biological potency and metabolic stability in related compounds, highlighting the strategic value of the ethynyl group in this region for optimizing drug-like properties . Researchers utilize this compound as a key synthetic intermediate in the development of novel small-molecule probes, kinase inhibitors, and fluorescent tags. It is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1158749-23-5

Molecular Formula

C9H5NS

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Physicochemical Properties of 5 Ethynyl 1,3 Benzothiazole

PropertyValueSource
Molecular Formula C₉H₅NS uni.lunih.gov
Molecular Weight 159.21 g/mol uni.lu
InChI InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H uni.lu
InChIKey HUBHBQCXWJSNTI-UHFFFAOYSA-N uni.lu
Canonical SMILES C#CC1=CC2=C(C=C1)SC=N2 uni.lu
Predicted XlogP 2.3 uni.lu

This table is populated with data from computational predictions and database entries.

Chemical Reactivity and Transformative Potential of 5 Ethynyl 1,3 Benzothiazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts. nd.edu This reaction has become a powerful tool for the construction of complex molecular architectures from simpler building blocks. nd.eduresearchgate.net The ethynyl (B1212043) group of 5-ethynyl-1,3-benzothiazole serves as a prime substrate for this transformation, enabling its conjugation with a wide array of azide-containing molecules.

The CuAAC reaction is renowned for its reliability, specificity, and biocompatibility, making it a staple in drug discovery, materials science, and bioconjugation. nd.edu The process involves the reaction of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. This catalyst can be generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. beilstein-journals.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov The copper(I) catalyst orchestrates the reaction pathway to favor the formation of the 1,4-isomer, a critical aspect for applications where precise control over the final molecular structure is paramount. chemistryjournal.netnih.gov The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker between the benzothiazole (B30560) moiety and other molecular fragments. mdpi.com

The mechanism of the CuAAC is thought to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne. beilstein-journals.org This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst. This catalytic cycle allows for the use of low catalyst loadings, often in the range of 1-5 mol%. beilstein-journals.org

The CuAAC reaction is celebrated for its compatibility with a wide range of solvents, a key factor in its broad applicability. The choice of solvent can, however, influence the reaction rate and efficiency.

Commonly Employed Solvent Systems for CuAAC:

Solvent SystemObservations
Water/t-ButanolA frequently used mixture that facilitates the dissolution of both organic and inorganic reagents. beilstein-journals.orgresearchgate.net
Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that can be effective for CuAAC reactions. beilstein-journals.org
AcetoneAnother suitable organic solvent for this transformation. beilstein-journals.org
AcetonitrileA polar aprotic solvent that supports the CuAAC reaction. beilstein-journals.org
Dimethylformamide (DMF)Has been used for regioselective mono-triazole formation. nih.govresearchgate.net
Solvent-free (Mechanochemistry)Ball-milling techniques have shown to be highly efficient, sometimes leading to significantly increased yields compared to solution-based methods. beilstein-journals.org

While the CuAAC is robust, certain limitations and considerations exist. The presence of coordinating functional groups in the substrates can sometimes interfere with the copper catalyst. For instance, thiols are known to poison the catalyst in aqueous media. nih.gov Additionally, the presence of halide ions, particularly bromide, can have an inhibitory effect on the reaction in organic solvents, though this effect is less pronounced in water. beilstein-journals.org The choice of the copper source and any supporting ligands can also be crucial for optimizing the reaction, especially when dealing with challenging substrates or low reactant concentrations. nih.gov

Other Alkyne Functionalization Reactions

Beyond the realm of "click chemistry," the ethynyl group of this compound is susceptible to a variety of other chemical transformations, further expanding its synthetic utility.

The addition of water across the carbon-carbon triple bond of an alkyne, known as a hydration reaction, typically yields a ketone. In the case of a terminal alkyne like this compound, this would lead to the formation of 5-acetyl-1,3-benzothiazole. These reactions are often catalyzed by mercury(II) salts, though greener, metal-free alternatives are continuously being developed. While this transformation can be a desired synthetic route, it can also occur as an unwanted side reaction under certain conditions, particularly in the presence of acidic water. Careful control of reaction conditions is therefore necessary to mitigate the formation of this ketone byproduct when other transformations of the alkyne are intended.

The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, leading to the formation of a vinyl halide. The regioselectivity of this addition is governed by Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the carbon attached to the benzothiazole ring.

Conversely, nucleophilic additions to the alkyne can also occur, particularly under basic conditions or with the use of organometallic reagents. These reactions typically require activation of the alkyne or the use of highly reactive nucleophiles.

Reactivity of the Benzothiazole Core

The benzothiazole ring system itself possesses a distinct reactivity profile. chemistryjournal.netwikipedia.org The thiazole (B1198619) portion of the fused ring system is electron-withdrawing. wikipedia.org The C2 position (the carbon atom situated between the nitrogen and sulfur atoms) is a key site of reactivity and is readily substituted. wikipedia.orgmdpi.com

The benzene (B151609) ring of the benzothiazole can undergo electrophilic aromatic substitution reactions. The position of these substitutions is directed by the activating or deactivating nature of the thiazole ring and any other substituents present. The ethynyl group at the 5-position will also influence the regioselectivity of such reactions.

Furthermore, the nitrogen atom in the thiazole ring can be quaternized by reaction with alkyl halides, forming benzothiazolium salts. These salts can then undergo further reactions, such as deprotonation to form N-ylides, which are useful intermediates in organic synthesis.

Substituent Effects on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regioselectivity of such reactions on this compound is dictated by the directing effects of its constituent parts. The benzothiazole ring system itself is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene. uci.eduyoutube.comyoutube.com This deactivation stems from the electronegativity of the nitrogen and sulfur atoms within the thiazole moiety.

The ethynyl group (–C≡CH) is a multifaceted substituent. Inductively, the sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons of the aromatic ring, leading to an electron-withdrawing effect. However, the π-system of the triple bond can participate in resonance, potentially donating electron density to the ring. In the context of electrophilic aromatic substitution, the ethynyl group is generally considered a weakly deactivating group but an ortho-, para-director. uci.eduyoutube.com

When considering the combined influence of the fused thiazole ring and the 5-ethynyl group, a nuanced picture of reactivity emerges. The thiazole portion deactivates the entire benzene ring, while the ethynyl group at position 5 further modulates this reactivity and directs incoming electrophiles. The positions ortho (C4 and C6) and para (C7) to the ethynyl group are the likely sites for electrophilic attack. However, the steric hindrance at the C4 position, being adjacent to the fused thiazole ring, may disfavor substitution at this site. Therefore, electrophilic substitution is most likely to occur at the C6 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C4Minor ProductOrtho to the ethynyl group but sterically hindered by the fused thiazole ring.
C6Major ProductOrtho to the ethynyl group with less steric hindrance.
C7Major ProductPara to the ethynyl group, electronically favored.

It is important to note that harsh reaction conditions may be necessary to overcome the inherent deactivation of the benzothiazole ring system in electrophilic aromatic substitution reactions. nih.govacs.org

Nucleophilic Substitutions and Ring Transformations

The electron-deficient nature of the benzothiazole ring system makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the aromatic ring. However, in the case of this compound, the absence of a conventional leaving group on the benzene part of the molecule makes direct SNAr on the carbocyclic ring less probable under standard conditions.

More plausible are reactions involving the thiazole ring itself or transformations that leverage the reactivity of the ethynyl group. For instance, the thiazole ring in some benzothiazole derivatives can undergo ring-opening reactions under specific oxidative or reductive conditions. researchgate.net

The ethynyl group is a versatile functional handle for a variety of transformations. It can undergo nucleophilic addition reactions, where a nucleophile attacks one of the sp-hybridized carbons. The terminal alkyne also presents opportunities for metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, allowing for the introduction of a wide array of substituents at the 5-position. These reactions would proceed without directly affecting the benzothiazole ring structure, thus preserving its core identity while enabling extensive derivatization.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click chemistry) to form triazoles, or Diels-Alder reactions where the alkyne acts as a dienophile. These transformations lead to the formation of new ring systems fused or attached to the benzothiazole core, significantly expanding the structural diversity of its derivatives.

Ring transformations of the benzothiazole nucleus in this compound are less common but could potentially be induced under harsh conditions or through specific reagents designed to cleave the thiazole ring. researchgate.net For example, strong reducing agents might cleave the C-S or C-N bonds, leading to a rearranged or opened-ring product.

Table 2: Potential Reactions at the Ethynyl Group of this compound

Reaction TypeReagentsPotential Product
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base5-(Arylethynyl)-1,3-benzothiazole
Suzuki CouplingAryl/vinyl boronic acid, Pd catalyst, base5-(Aryl/vinyl)-1,3-benzothiazole (after hydration of alkyne)
Click ChemistryOrganic azide, Cu(I) catalyst5-(1,2,3-Triazol-4-yl)-1,3-benzothiazole
Nucleophilic AdditionNucleophile (e.g., R₂NH, ROH)5-(Enamine/Enol ether)-1,3-benzothiazole

These reactions highlight the transformative potential of the ethynyl group, serving as a gateway to a vast chemical space of novel benzothiazole derivatives.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethynyl 1,3 Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). mdpi.combeilstein-journals.org For 5-ethynyl-1,3-benzothiazole, NMR provides definitive evidence for the connectivity of atoms and the location of the ethynyl (B1212043) substituent.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton. The proton of the ethynyl group (H-1') would appear as a singlet in a region characteristic for acetylenic protons. The protons on the benzothiazole (B30560) core would exhibit chemical shifts and coupling patterns dictated by their positions. For the parent benzothiazole, aromatic protons typically resonate between 7.4 and 9.0 ppm. chemicalbook.com The introduction of the ethynyl group at the C5 position would influence the chemical shifts of the adjacent H-4 and H-6 protons. The H-2 proton on the thiazole (B1198619) ring is characteristically deshielded and appears at the lowest field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The two carbons of the ethynyl group are expected to have characteristic chemical shifts, typically between 70 and 90 ppm. rsc.org The carbons of the benzothiazole ring system have been extensively studied. mdpi.comnih.gov The C2 carbon, being part of the imine-like C=N bond, is the most deshielded carbon of the heterocyclic ring. mdpi.com The substitution at C5 affects the chemical shifts of the surrounding carbons in the benzene (B151609) portion of the molecule. The complete assignment of resonances can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for benzothiazole and known substituent effects.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~9.0-
H-4~8.2-
H-6~7.6-
H-7~8.0-
H-1' (ethynyl)~3.5-
C-2-~154
C-4-~127
C-5-~120
C-6-~128
C-7-~124
C-3a-~135
C-7a-~153
C-1' (ethynyl)-~83
C-2' (ethynyl)-~78

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, these methods provide clear evidence for the key structural motifs.

Key Vibrational Modes:

Ethynyl Group: The most diagnostic vibrations are those of the alkyne. The C≡C triple bond stretch typically appears as a weak to medium intensity band in the FTIR spectrum in the range of 2100–2260 cm⁻¹. libretexts.org The terminal acetylenic C-H bond gives rise to a sharp, strong stretching absorption near 3300 cm⁻¹. libretexts.org The corresponding C-H bending vibration is expected in the 610-700 cm⁻¹ region.

Benzothiazole Ring: The benzothiazole core exhibits a series of characteristic vibrations. The C=N stretching of the thiazole ring is observed in the 1672–1566 cm⁻¹ region. esisresearch.org Aromatic C=C stretching vibrations from the benzene ring appear between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching modes are typically found above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, occur in the 675-900 cm⁻¹ range. libretexts.org

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental spectra, aiding in the precise assignment of each vibrational band. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
≡C-HStretching3330 - 3270FTIR, Raman
Aromatic C-HStretching3100 - 3000FTIR, Raman
C≡CStretching2260 - 2100FTIR, Raman
C=N (thiazole)Stretching1670 - 1560FTIR, Raman
C=C (aromatic)Stretching1600 - 1400FTIR, Raman
Aromatic C-HOut-of-plane Bending900 - 675FTIR

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated molecules like this compound. These techniques measure the absorption and subsequent emission of light resulting from electron transitions between different energy levels.

UV-Vis Absorption: The parent benzothiazole molecule displays several absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. nist.gov The introduction of the ethynyl group at the 5-position extends the π-conjugated system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted benzothiazole. The position of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which provides insight into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. researchgate.net For related benzothiazole derivatives, intense absorption bands corresponding to charge-transfer transitions are often observed. researchgate.net

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent, a property that is highly dependent on their structure. benthamscience.com Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter that can be determined. The emission properties, much like absorption, can be sensitive to the solvent environment.

Interactive Data Table: Expected Electronic Transition Properties for this compound

PropertyExpected ObservationInfluencing Factors
Absorption Maxima (λ_max)Red-shifted compared to benzothiazoleSolvent polarity, π-conjugation length
Molar Absorptivity (ε)High intensity for π→π* transitionsConjugated system size
Emission Maxima (λ_em)Longer wavelength than λ_maxSolvent polarity, molecular rigidity
Stokes ShiftSignificant, characteristic of conjugated systemsStructural and environmental relaxation
Fluorescence Quantum YieldVaries with structure and environmentMolecular rigidity, non-radiative decay pathways

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

For this compound (C₉H₅NS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). The monoisotopic mass of C₉H₅NS is 159.01427 Da. uni.lu

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion of the parent benzothiazole is typically the base peak, indicating its stability. nist.gov Common fragmentation pathways involve the cleavage of the thiazole ring. For this compound, characteristic fragmentation would likely include:

Loss of the ethynyl group: Cleavage of the C-C bond to lose a C₂H radical (25 Da).

Loss of acetylene (B1199291): A rearrangement followed by the loss of an H-C≡C-H molecule (26 Da).

Cleavage of the thiazole ring: Fission of the heterocyclic ring can lead to fragments like the benzonitrile (B105546) cation or other characteristic ions. massbank.eumassbank.eu

Electrospray ionization (ESI) would typically show adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. uni.lu Tandem mass spectrometry (MS/MS) on the protonated molecule ([M+H]⁺ at m/z 160.02155) would provide further structural confirmation by showing characteristic daughter ions, such as the fragment at m/z 109.01, corresponding to the loss of the C₂HNS portion. massbank.eu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/zIonization Mode
[M]⁺[C₉H₅NS]⁺159.014EI
[M+H]⁺[C₉H₆NS]⁺160.022ESI
[M+Na]⁺[C₉H₅NNaS]⁺182.003ESI
[M-H]⁻[C₉H₄NS]⁻158.007ESI
[C₇H₄N]⁺[C₇H₄N]⁺102.034EI (from fragmentation)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related benzothiazole derivatives provides significant insight into the expected molecular architecture. pharmascholars.comnih.gov

Molecular Geometry: The benzothiazole ring system is inherently planar due to its aromatic character. nih.gov The bond lengths and angles within the fused rings would be consistent with those reported for other benzothiazole structures. The ethynyl group is linear, and the C-C≡C-H bond angles would be approximately 180°.

Interactive Data Table: Representative Crystallographic Data for a Benzothiazole Derivative (Data shown is for 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole as a representative example)

ParameterValueReference
Crystal SystemOrthorhombic mdpi.com
Space GroupPbca mdpi.com
a (Å)6.3356 mdpi.com
b (Å)16.3222 mdpi.com
c (Å)22.0471 mdpi.com
V (ų)2279.91 mdpi.com
Z8 mdpi.com
Key Interactionsπ–π stacking, C-H···π, S···S contacts mdpi.com

Computational and Theoretical Investigations of 5 Ethynyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of benzothiazole (B30560) derivatives. By employing methods such as the B3LYP functional with a 6-31G+ (d, p) basis set, researchers can accurately model the behavior of these molecules in both gaseous and aqueous phases. scirp.org Such theoretical investigations are crucial for understanding the fundamental characteristics that govern the reactivity and potential applications of these compounds. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in determining a molecule's reactivity, particularly its nucleophilic and electrophilic nature. youtube.com For benzothiazole derivatives, FMO analysis helps predict their bioactivation into reactive intermediates. rsc.org

The HOMO represents the ability to donate an electron, and its energy level indicates the molecule's nucleophilicity. youtube.com Conversely, the LUMO signifies the ability to accept an electron, with its energy level reflecting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of 2-(4-aminophenyl)benzothiazoles, FMO analysis has been instrumental in understanding their antitumor activity. rsc.org The distribution of the HOMO in the nitrenium ion intermediates of these compounds correlates with the production of metabolites that can form DNA adducts, leading to cell death. rsc.org This predictive power of FMO analysis is invaluable for designing new derivatives with enhanced therapeutic properties.

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps, generated through computational methods, provide a visual representation of the charge distribution. scirp.org In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govnih.gov These simulations are particularly useful for studying the behavior of benzothiazole derivatives in biological systems, such as their interaction with proteins. nih.govnih.gov

For instance, MD simulations have been used to study the interaction of novel benzothiazole derivatives with the LasR protein in Pseudomonas aeruginosa, a key target for anti-virulence therapies. nih.gov These simulations can reveal how the molecule binds to the active site of the protein and can predict the stability of the resulting complex. nih.gov

Conformational analysis, often performed in conjunction with MD simulations or using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, helps to identify the preferred three-dimensional arrangements of a molecule. mdpi.com The conformation of a molecule can significantly influence its biological activity, as it determines how well it can fit into the binding site of a target protein.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. core.ac.uk By calculating these parameters and comparing them with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational modes and electronic transitions. core.ac.uk

For benzothiazole, theoretical calculations of vibrational frequencies using DFT methods have shown good agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk This agreement validates the computational model and allows for a detailed assignment of the observed spectral bands. core.ac.uk

Non-linear Optical Properties and Hyperpolarizability Calculations

The investigation of non-linear optical (NLO) properties is an emerging area of research for benzothiazole derivatives. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. While specific hyperpolarizability calculations for 5-ethynyl-1,3-benzothiazole are not widely reported, the structural features of this compound, including its extended π-conjugated system, suggest that it may exhibit interesting NLO behavior.

In Silico Modeling of Molecular Interactions for Probe Design

The design of molecular probes for detecting specific analytes or for imaging biological processes is an important application of benzothiazole derivatives. In silico modeling plays a crucial role in this process by predicting how a probe molecule will interact with its target. scirp.orgresearchgate.net

By understanding the electronic structure, charge distribution, and conformational preferences of a molecule like this compound, researchers can rationally design probes with high selectivity and sensitivity. scirp.orgresearchgate.net For example, the ethynyl (B1212043) group can be functionalized to attach the probe to other molecules or to act as a reactive site for binding to a target. DFT and MD simulations can be used to model these interactions and to optimize the design of the probe before it is synthesized in the laboratory. nih.gov

Applications in Advanced Materials Science and Chemical Biology Tools

Conjugated Polymers and Covalent Organic Frameworks (COFs)

The rigid, planar structure and electronic properties of the benzothiazole (B30560) unit, combined with the reactive ethynyl (B1212043) linker, make 5-ethynyl-1,3-benzothiazole a valuable monomer for the synthesis of advanced polymeric materials.

Ethynyl Linkers in Microporous Conjugated Polymers

The ethynyl group serves as an excellent linker in the formation of conjugated polymers. The Sonogashira coupling reaction is a common method used to polymerize monomers containing ethynyl and haloaryl groups, leading to the formation of poly(arylene ethynylene)s. mit.edu These polymers often exhibit high molecular weights and good solubility, which is beneficial for processing and device fabrication. mit.edu The introduction of ethynylene linkages can influence the planarity of the polymer backbone, which in turn affects the electronic properties and band gap of the material. nih.govnih.gov For instance, the inclusion of acetylene (B1199291) linkers has been shown to reduce steric hindrance between donor and acceptor units in some conjugated polymers, leading to more planar structures. nih.govnih.gov

Applications in CO2 Reduction and Hydrogen Production Catalysis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. researchgate.net The ability to tune the building blocks of COFs allows for the design of materials with specific properties, including catalytic activity. Benzothiazole-based COFs have been investigated for their potential in photocatalytic applications. researchgate.netfigshare.com

Specifically, benzothiazole-containing COFs have been synthesized and studied for photocatalytic CO2 reduction. researchgate.netfigshare.com The combination of electron-donating and electron-accepting units within the COF structure can facilitate charge separation upon light absorption, which is a key step in photocatalysis. rsc.org The porous nature of COFs also allows for the efficient diffusion of substrates and products.

In the context of hydrogen production, while direct use of this compound is not explicitly detailed, related benzothiadiazole derivatives have been noted for their potential in electrocatalytic hydrogen production. researchgate.net Furthermore, thiophene-based dyes, which share structural similarities with benzothiazole, have been used as photosensitizers in the photocatalytic production of hydrogen. researchgate.net The ethynyl group provides a means to incorporate the benzothiazole unit into larger photosensitizing systems for this purpose.

Redox-Active Organic Components in Energy Storage Systems

The ability of certain organic molecules to undergo reversible redox reactions makes them attractive candidates for use in energy storage systems, such as batteries. Phenothiazine (B1677639), a related sulfur and nitrogen-containing heterocycle, is a well-known redox-active group with highly reversible redox chemistry. researchgate.net Polymers based on phenothiazine have demonstrated impressive performance as cathode materials in batteries, exhibiting good cycling stability and rate performance. researchgate.net

While research on this compound itself as a primary redox-active component is not extensively documented, its structural similarity to phenothiazine suggests potential in this area. The ethynyl group could be used to polymerize the benzothiazole units, creating a stable, insoluble electrode material. The development of redox-active polymers is a promising strategy for creating next-generation all-organic batteries. researchgate.net

Chemical Biology Tools and Probe Development

The unique structural features of this compound, namely the presence of a terminal alkyne group, make it a valuable component in the development of chemical biology tools. This functionality allows for its use in "click" chemistry, a set of biocompatible reactions that enable the efficient and specific joining of molecular fragments.

Integration into "Clickable" Bioconjugation Reagents

The terminal alkyne on this compound serves as a handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.nettcichemicals.com This reaction is widely used to form a stable triazole linkage between an alkyne-containing molecule, like this compound, and an azide-modified biomolecule. nih.govresearchgate.netnih.gov This modular approach allows for the straightforward attachment of the benzothiazole core to various biological targets, including proteins, nucleic acids, and carbohydrates. nih.govtcichemicals.com

The resulting bioconjugates can be used for a variety of applications, such as:

Fluorescent Labeling: Benzothiazole derivatives can exhibit fluorescent properties. nih.gov By "clicking" this compound onto a biomolecule, researchers can introduce a fluorescent tag for imaging and tracking purposes within cells or even in living organisms. nih.gov

Drug Delivery and Targeting: The benzothiazole scaffold can be incorporated into drug delivery systems. The "click" reaction provides a reliable method to attach the benzothiazole-containing therapeutic agent to a targeting moiety, such as an antibody or a peptide, that can guide the drug to specific cells or tissues.

Development of Bioactive Probes: The formation of 1,2,3-triazoles via click chemistry is a powerful tool for creating libraries of compounds to screen for biological activity. tcichemicals.com The stable and biocompatible nature of the triazole ring makes it an ideal linker in these probes. nih.gov

The versatility of click chemistry allows for the creation of a diverse range of bioconjugation reagents from this compound, facilitating the study of complex biological systems. researchgate.net

Design of Molecular Scaffolds for Mechanistic Biological Inquiry

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. biointerfaceresearch.comnih.gov This makes this compound an attractive starting point for designing molecular scaffolds to investigate biological mechanisms.

Researchers can systematically modify the benzothiazole core to create libraries of compounds with diverse biological activities. nih.gov The ethynyl group provides a key reactive site for these modifications. For instance, the alkyne can participate in various coupling reactions to introduce different substituents, allowing for the exploration of structure-activity relationships (SAR). chemrxiv.org

The design of these molecular scaffolds often involves computational methods, such as molecular docking, to predict how the compounds will interact with specific biological targets like enzymes or receptors. nih.govbiointerfaceresearch.com This in silico approach helps to rationalize the design of new molecules with desired inhibitory or modulatory effects. biointerfaceresearch.com

Table 1: Examples of Benzothiazole-Based Molecular Scaffolds in Biological Research

Scaffold TypeBiological Target/ApplicationResearch Findings
Benzothiazole-Thiazole Hybridsp56lck Inhibition (Cancer)Identified as competitive inhibitors of the p56lck enzyme through molecular docking and simulation studies. biointerfaceresearch.com
Benzothiazole-1,3,4-Thiadiazole DerivativesAnticancer AgentsA synthesized derivative showed significant antiproliferative activity against bladder cancer cells and enhanced the apoptotic effects of cisplatin. nih.gov
BCL-2 Inhibitors with Benzothiazole CoreApoptosis Regulation (Cancer)Novel synthesized benzothiazole-based molecules demonstrated potent inhibitory activity against the BCL-2 protein. nih.gov
Thiazole-Based CompoundsVEGFR-2 Inhibition (Breast Cancer)A designed 1,3-thiazole derivative exhibited potent antiproliferative activity by inhibiting VEGFR-2 and inducing apoptosis. mdpi.com

This table provides examples of how the broader benzothiazole scaffold, to which this compound belongs, is used in designing molecules for biological investigation.

The development of such scaffolds based on this compound allows for a systematic investigation of biological pathways and the identification of new therapeutic leads. nih.govresearchgate.net

Modulation of Biochemical Pathways for Research Purposes

The ability to design and synthesize diverse molecular scaffolds from this compound enables researchers to create tools for modulating specific biochemical pathways. The ethynyl group is particularly useful in this context, as it can be used to generate "clickable" probes for activity-based protein profiling (ABPP).

In ABPP, an alkyne-tagged probe, derived from a molecule like this compound, is designed to covalently bind to the active site of a specific enzyme or class of enzymes. After the probe has labeled its target proteins in a complex biological sample (e.g., cell lysate), a reporter tag, such as a fluorophore or biotin (B1667282) attached to an azide (B81097), is "clicked" onto the probe. This allows for the detection, enrichment, and identification of the labeled proteins, providing insights into their activity and function.

Furthermore, derivatives of this compound can be designed to act as inhibitors or activators of specific enzymes or signaling pathways. For example, by modifying the benzothiazole scaffold, it is possible to develop selective inhibitors of kinases, proteases, or other enzyme classes that are implicated in disease. These inhibitors can then be used as chemical tools to study the roles of these enzymes in cellular processes. chemrxiv.org

The development of such molecular probes and modulators based on the this compound structure provides powerful tools for dissecting the complexities of biochemical pathways and understanding their roles in health and disease. chemrxiv.org

Future Research Directions and Unexplored Potential of 5 Ethynyl 1,3 Benzothiazole

Expansion of Synthetic Methodologies for Enhanced Diversity

The development of novel and efficient synthetic routes to 5-ethynyl-1,3-benzothiazole and its derivatives is a primary area for future exploration. While general methods for the synthesis of benzothiazoles are well-established, typically involving the condensation of 2-aminothiophenols with various carbonyl compounds, the introduction of the ethynyl (B1212043) group at the 5-position presents a synthetic challenge that invites innovation. rsc.orgnih.gov

Future research could focus on late-stage functionalization, where the ethynyl group is introduced onto a pre-formed benzothiazole (B30560) ring. This could involve cross-coupling reactions, such as the Sonogashira coupling, of a 5-halo-1,3-benzothiazole with a suitable acetylene (B1199291) derivative. mdpi.com The optimization of reaction conditions, including catalysts and solvents, for such couplings would be a key area of investigation. mdpi.com

Furthermore, the development of one-pot syntheses that combine the formation of the benzothiazole ring with the introduction of the ethynyl substituent would be highly desirable for improving synthetic efficiency. Exploring green chemistry approaches, such as the use of renewable solvents and catalysts, would also be a valuable direction. rsc.orgnih.gov

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Key Reactants Potential Advantages Research Focus
Late-stage Ethynylation5-Halo-1,3-benzothiazole, Acetylene derivativeModular approach, allows for diversificationOptimization of Sonogashira coupling conditions, catalyst development
One-pot SynthesisSubstituted 2-aminothiophenol, Ethynyl-containing carbonyl compoundIncreased efficiency, reduced wasteCatalyst design for tandem reactions, reaction optimization
Green SynthesisBio-based starting materials, green solventsEnvironmental friendliness, sustainabilityUse of biocatalysts, microwave-assisted synthesis

Advanced Mechanistic Studies of Reactivity

The ethynyl group is a versatile functional group known for its participation in a variety of chemical transformations, including cycloadditions and coupling reactions. acs.org Understanding the reactivity of the ethynyl group in the context of the benzothiazole scaffold is crucial for unlocking its full potential. The electron-withdrawing nature of the thiazole (B1198619) ring is expected to influence the reactivity of the ethynyl substituent. acs.org

Future mechanistic studies could employ a combination of experimental techniques and computational modeling to investigate the electronic and steric effects governing the reactivity of this compound. mdpi.com Density Functional Theory (DFT) calculations could provide insights into the transition states and reaction pathways of various transformations, such as electrophilic additions to the alkyne and metal-catalyzed reactions. dtu.dk

Investigating the regioselectivity and stereoselectivity of reactions involving the ethynyl group will be important for its application in complex molecule synthesis. For example, the [2+2+2] cycloaddition of this compound with other alkynes could lead to the formation of novel polycyclic aromatic compounds with interesting electronic properties. Understanding the factors that control the outcome of such reactions will be a key research focus.

Integration into Novel Functional Materials with Tailored Properties

The combination of the rigid, aromatic benzothiazole core and the linear ethynyl group suggests that this compound could be a valuable building block for novel functional materials. Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgresearch-nexus.netnih.govpolyu.edu.hk The introduction of the ethynyl group provides a handle for polymerization and for extending the π-conjugated system of the molecule. mdpi.com

Future research could focus on the synthesis of polymers and oligomers incorporating the this compound unit. These materials could exhibit tailored optical and electronic properties, making them suitable for applications in organic photovoltaics, field-effect transistors, and sensors. rsc.orgnih.gov The ability to tune the properties of these materials by modifying the substituents on the benzothiazole ring or by co-polymerization with other monomers would be a significant advantage.

The non-planar configurations often observed in benzothiazole derivatives can be beneficial for their performance in optoelectronic devices. research-nexus.net The linear ethynyl linker could be used to control the packing and morphology of thin films of these materials, which is a critical factor for device performance.

Development of Advanced Probes for Complex Chemical Systems

Fluorescent probes are invaluable tools for visualizing and quantifying biological processes and for detecting analytes in complex environments. nih.gov The benzothiazole scaffold is a common feature in many fluorescent dyes and probes due to its inherent fluorescence and photostability. research-nexus.netporrua.mxdurham.ac.uk The ethynyl group offers a versatile point of attachment for recognition moieties or for participation in "click" chemistry reactions, which are widely used for bioconjugation. mdpi.com

Future research could focus on the design and synthesis of novel fluorescent probes based on this compound. These probes could be designed to detect specific analytes, such as metal ions, reactive oxygen species, or biomolecules, through a variety of sensing mechanisms, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net

The ethynyl group can also serve as a reactive handle for developing activity-based probes that can covalently label specific enzymes or proteins. nih.gov This would enable the study of enzyme function and the identification of new drug targets. The development of probes with large Stokes shifts and two-photon absorption capabilities would be particularly valuable for biological imaging applications. nih.govresearch-nexus.net

Synergistic Approaches with Emerging Technologies in Chemical Research

The exploration of this compound can be significantly accelerated by leveraging emerging technologies in chemical research.

Computational Chemistry: As mentioned in section 7.2, computational tools like DFT can be instrumental in predicting the reactivity and properties of this compound and its derivatives. mdpi.comdtu.dk This can guide experimental work and reduce the time and resources required for discovery. In silico screening of virtual libraries of derivatives could identify promising candidates for specific applications.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. porrua.mxdurham.ac.ukuc.ptCurrent time information in Vanderburgh County, US. The synthesis of this compound and its subsequent modification could be adapted to flow chemistry platforms, enabling the rapid and efficient production of a diverse range of compounds for screening and application studies.

Artificial Intelligence and Machine Learning: AI and machine learning are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. These technologies could be applied to the study of this compound to accelerate the discovery of new synthetic routes and to identify novel applications.

By combining the unique chemical properties of this compound with these cutting-edge technologies, researchers can unlock its full potential and pave the way for exciting new discoveries in a wide range of scientific fields.

Q & A

Advanced Research Question

  • In vitro assays : Cytotoxicity is tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated .
  • Mechanistic studies : Western blotting or qPCR evaluates apoptosis markers (e.g., caspase-3) and cytokine modulation (e.g., TNF-α) .
  • Selectivity : Compare toxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to assess therapeutic windows .

How do structural modifications (e.g., substituents on the benzothiazole ring) influence bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity, improving DNA intercalation or enzyme inhibition .
  • Hydrophobic substituents (e.g., aryl groups) increase membrane permeability, as shown in logP calculations .
  • Steric effects : Bulky groups at position 2 reduce binding affinity to target proteins (e.g., kinases) .

How can synthetic yields be improved for this compound derivatives with sensitive functional groups?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes side reactions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield ethynyl moieties during harsh reactions .
  • Flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .

What analytical techniques are critical for quantifying this compound in complex matrices?

Basic Research Question

  • HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients (detection at λ = 254 nm) .
  • LC-MS/MS : MRM modes improve sensitivity (LOD ~0.1 ng/mL) in biological samples .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) for material science applications .

How should researchers address contradictory data on the biological activity of benzothiazole derivatives?

Advanced Research Question

  • Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Structural confirmation : Re-examine compound purity (e.g., via 1H^1H NMR) to exclude impurities as confounding factors .
  • Meta-analysis : Cross-reference patent databases (e.g., Espacenet) and literature (PubMed, Scopus) to identify consensus mechanisms .

What insights can crystallography provide about the stability of this compound salts or co-crystals?

Advanced Research Question
X-ray diffraction reveals:

  • Packing motifs : π-π stacking between benzothiazole rings enhances crystalline stability .
  • Hydrogen bonding : Interactions with counterions (e.g., chloride) improve solubility .
  • Polymorphism : Different crystal forms (e.g., hydrates) exhibit varying dissolution rates .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT calculations : Optimize transition states for Sonogashira coupling (e.g., Gibbs free energy barriers) .
  • Docking studies : Simulate binding to biological targets (e.g., HIV-1 protease) using AutoDock Vina .
  • MD simulations : Assess conformational stability in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) .

What strategies mitigate degradation of this compound during long-term storage?

Basic Research Question

  • Light-sensitive storage : Use amber vials to prevent photodegradation.
  • Desiccants : Maintain anhydrous conditions (e.g., silica gel) to avoid hydrolysis .
  • Low-temperature storage : Freeze at -20°C under inert gas (N2_2) to suppress oxidation .

How can researchers navigate patent landscapes to identify novel applications of this compound?

Advanced Research Question

  • Keyword searches : Use terms like "benzothiazole derivatives AND anticancer" in Espacenet or USPTO databases .
  • Citation analysis : Track patents citing foundational work (e.g., WO2018002789A1) for emerging trends .
  • Legal status checks : Monitor granted vs. expired patents to avoid infringement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.